molecular formula C21H20N2O6 B11624041 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide

Cat. No.: B11624041
M. Wt: 396.4 g/mol
InChI Key: JAAJVNOBBCMOSO-SSDVNMTOSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide is a complex organic compound that belongs to the class of hydrazides and coumarin derivatives

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C21H20N2O6/c1-13-9-20(25)29-18-10-15(7-8-16(13)18)28-12-19(24)23-22-11-14-5-4-6-17(26-2)21(14)27-3/h4-11H,12H2,1-3H3,(H,23,24)/b22-11+

InChI Key

JAAJVNOBBCMOSO-SSDVNMTOSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N/N=C/C3=C(C(=CC=C3)OC)OC

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN=CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide typically involves the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with 2,3-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of an acid catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
  • 4-methyl-2-oxo-2H-chromen-7-yl derivatives

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

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